3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane
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Overview
Description
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that features a bicyclic structure with a fluorinated phenyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an aromatic hydrogen with an electrophile, facilitated by the presence of the fluorinated phenyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound .
Scientific Research Applications
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The compound’s bicyclic structure also contributes to its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure and biological activity.
Fluorinated Phenyl Compounds: Other fluorinated phenyl derivatives exhibit similar chemical reactivity and applications.
Uniqueness
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific combination of a fluorinated phenyl group and a bicyclic scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
57269-25-7 |
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Molecular Formula |
C15H19FN2O |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
2-fluoro-1-(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C15H19FN2O/c1-17-10-11-7-8-18(13(17)9-11)15(19)14(16)12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
RRFYFJJGMAQPAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCN(C1C2)C(=O)C(C3=CC=CC=C3)F |
Origin of Product |
United States |
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